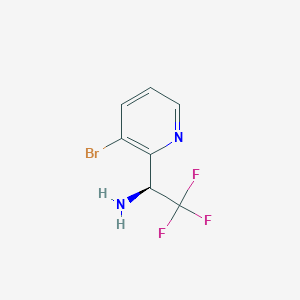

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine

Description

Properties

Molecular Formula |

C7H6BrF3N2 |

|---|---|

Molecular Weight |

255.03 g/mol |

IUPAC Name |

(1S)-1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C7H6BrF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |

InChI Key |

GCNHEWOOSWFSNT-LURJTMIESA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)[C@@H](C(F)(F)F)N)Br |

Canonical SMILES |

C1=CC(=C(N=C1)C(C(F)(F)F)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromopyridine and 2,2,2-trifluoroethylamine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution on the bromopyridine.

Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

For large-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Coupling: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The trifluoroethylamine group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

(S)-1-(4-Bromopyridin-2-YL)-2,2,2-Trifluoroethan-1-Amine

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-Trifluoroethan-1-Amine

(S)-1-(6-Bromopyridin-2-YL)-2,2,2-Trifluoroethan-1-Amine

Table 1: Positional Isomers Comparison

| Position | CAS No. | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| 3-Bromo | Not explicitly listed | ~255 (inferred) | High steric influence |

| 4-Bromo | 2089671-29-2 | 255.04 | Reduced steric hindrance |

| 5-Bromo | 1213534-94-1 | 255.04 | High cost, niche applications |

| 6-Bromo | 1213555-42-0 | 255.04 | Reactive in cross-coupling |

Comparison with Enantiomers

The (R)-enantiomer of the 3-bromo derivative offers contrasting stereochemical properties:

- CAS No.: 1213066-11-5 ().

- Application : Enantiomers often display divergent biological activities. For example, (S)-configured amines are prioritized in BACE1 inhibitors (), suggesting the (R)-form may lack target binding efficacy.

Comparison with Functional Group Variants

1-[2-(Difluoromethoxy)phenyl]-2,2,2-Trifluoroethan-1-Amine

BACE1 Inhibitor Analog ()

- Structure : Contains a difluorophenyl-thiazine backbone.

- Molecular Weight : 454.4 g/mol (LCMS data).

- Role : Demonstrates how trifluoroethylamine groups enhance inhibitor potency through fluorine-mediated interactions.

Biological Activity

(S)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound notable for its unique molecular structure, which includes a brominated pyridine moiety and a trifluoroethylamine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

- Molecular Formula : C₇H₆BrF₃N₂

- Molecular Weight : 255.03 g/mol

- IUPAC Name : (S)-1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanamine

- CAS Number : 1212816-43-7

Structural Characteristics

The compound's structure enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications. The presence of the trifluoromethyl group significantly increases binding affinity to biological targets, which may lead to therapeutic applications in treating diseases where these targets are implicated.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction often alters the enzymatic activity, leading to therapeutic effects.

- Receptor Modulation : It may also interact with various receptors, modulating their function and impacting signaling pathways involved in disease processes.

Interaction Studies

Research indicates that this compound interacts with several biological targets. The following table summarizes key interactions and their implications:

| Biological Target | Interaction Type | Potential Implications |

|---|---|---|

| Kinases | Inhibition | Potential anti-cancer applications |

| G-protein coupled receptors | Modulation | Impacts on neurological pathways |

| Enzymes | Competitive inhibition | Effects on metabolic pathways |

These interactions suggest that this compound could be beneficial in treating conditions such as cancer or neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation and survival.

- Neurological Applications : Research has indicated potential benefits in modulating neurotransmitter receptors, suggesting a role in treating disorders like depression or anxiety.

- Enzyme Inhibition Profiles : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for certain enzymes, providing insights into its mechanism of action .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine | Lacks bromination | Similar kinase inhibition |

| (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride | Chiral analog | Comparable receptor modulation |

| 3-Bromo-N-(pyridin-4-yl)propanamide | Different alkyl chain | Varying enzyme inhibition profiles |

This comparison highlights how slight modifications can lead to different biological activities and chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.